molecular formula C19H20N4O4 B6540826 3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(3-methoxyphenyl)urea CAS No. 1060210-21-0

3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(3-methoxyphenyl)urea

Cat. No.: B6540826
CAS No.: 1060210-21-0
M. Wt: 368.4 g/mol
InChI Key: IYPOJQZGGXVHBP-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyridazinone core substituted with a furan-2-yl group and a propyl linker to a 3-methoxyphenyl urea moiety. The pyridazinone scaffold (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is known for its diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The furan ring and 3-methoxyphenyl substituents likely modulate electronic properties and binding affinity to biological targets.

Properties

IUPAC Name

1-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-26-15-6-2-5-14(13-15)21-19(25)20-10-4-11-23-18(24)9-8-16(22-23)17-7-3-12-27-17/h2-3,5-9,12-13H,4,10-11H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPOJQZGGXVHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: : As a versatile intermediate in organic synthesis, enabling the creation of complex molecules.

  • Biology: : Studied for its potential enzyme inhibition properties, impacting biochemical pathways.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of advanced materials due to its unique structural features.

Mechanism of Action

The compound exerts its effects through several pathways:

  • Enzyme Inhibition: : It can inhibit specific enzymes by binding to their active sites, altering their function.

  • Molecular Targeting: : It interacts with proteins and nucleic acids, affecting cellular processes.

  • Pathways Involved: : Key pathways impacted include oxidative stress response, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analogs share the pyridazinone core but differ in substituents and functional groups, influencing their physicochemical and biological properties:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
3-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(3-methoxyphenyl)urea C₂₀H₂₁N₅O₄ 395.41 g/mol Not provided Furan-2-yl, 3-methoxyphenyl urea, propyl linker
2-[3-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₃H₁₄N₂O₄ 262.26 g/mol 206564-03-6 3-Methoxyphenyl, acetic acid linker
2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₂H₁₁ClN₂O₃ 266.25 g/mol 135111-51-2 4-Chlorophenyl, acetic acid linker

Key Observations:

The 3-methoxyphenyl urea moiety in the target compound may improve solubility relative to the acetic acid linker in the analogs (CAS 206564-03-6 and 135111-51-2), as urea derivatives often exhibit better aqueous solubility than carboxylic acids at physiological pH .

Linker Flexibility :

  • The propyl linker in the target compound provides greater conformational flexibility compared to the rigid acetic acid linker in the analogs. This could influence binding kinetics to targets like enzymes or receptors .

Biological Relevance: Pyridazinone derivatives with chlorophenyl substituents (e.g., CAS 135111-51-2) are often associated with antimicrobial or anticancer activity due to halogen-mediated hydrophobic interactions. In contrast, furan-containing analogs (like the target compound) are more commonly linked to anti-inflammatory or kinase inhibitory roles .

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • This contrasts with the acetic acid analogs, which might instead target carboxylase enzymes .
  • Synthetic Feasibility: The purity of analogs (e.g., 95% for CAS 135111-51-2) implies robust synthetic routes for pyridazinone derivatives, though the target compound’s longer propyl linker could introduce challenges in purification .

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